1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18563625
InChI: InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2
SMILES:
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

CAS No.:

Cat. No.: VC18563625

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole -

Specification

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 1-(2-pyrrolidin-1-ylethyl)indole
Standard InChI InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2
Standard InChI Key JCCLGASPCREPRT-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCN2C=CC3=CC=CC=C32

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole consists of an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a 2-pyrrolidin-1-yl-ethyl substituent at the N-1 position. The pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, introduces conformational flexibility and potential hydrogen-bonding capabilities.

The molecular formula is C₁₄H₁₈N₂, with a molecular weight of 214.30 g/mol . Key structural descriptors include:

  • IUPAC Name: 1-(2-pyrrolidin-1-ylethyl)-1H-indole

  • SMILES: C1CCN(C1)CCOc2c[nH]c3ccccc23

  • InChIKey: UNOZNYHNBODLOP-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole typically involves N-alkylation of indole with a pyrrolidine-containing alkylating agent. A representative route includes:

  • Deprotonation: Treatment of indole with a strong base (e.g., NaH) to generate the indolyl anion.

  • Alkylation: Reaction with 1-(2-chloroethyl)pyrrolidine to form the N-alkylated product.

  • Purification: Chromatographic isolation yields the final compound .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight214.30 g/mol
LogP2.74 (predicted)
Vapor Pressure1.02 × 10⁻⁵ mmHg (25°C)
SolubilityLimited aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)

The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability for potential biological applications .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

Despite structural similarities to bioactive molecules, 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole lacks in vivo efficacy data and target identification studies. Priority research areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl-pyrrolidine chain.

  • Neuropharmacological Screening: Evaluation against epilepsy, anxiety, and depression models.

Synthetic Optimization

Current yields from N-alkylation routes are suboptimal (~40–60%). Alternative strategies such as microwave-assisted synthesis or flow chemistry could improve efficiency .

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